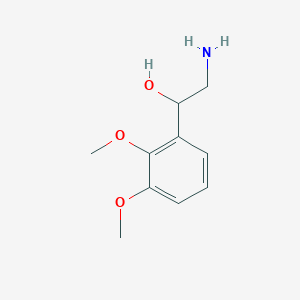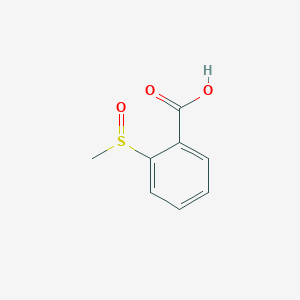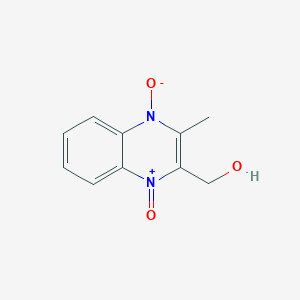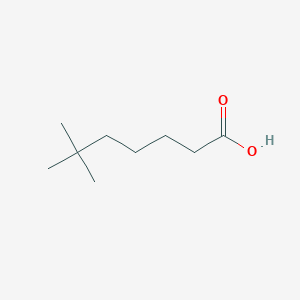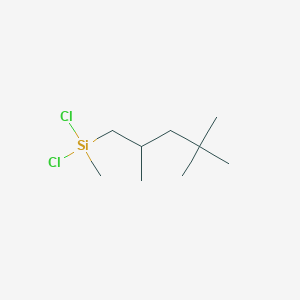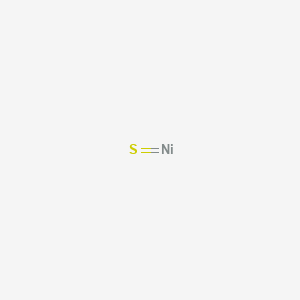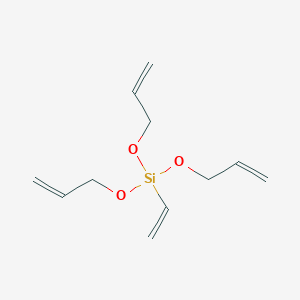
tris(allyloxy)(vinyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tris(allyloxy)(vinyl)silane is an organosilicon compound with the molecular formula C11H18O3Si. This compound is characterized by the presence of an ethenyl group attached to a silicon atom, which is further bonded to three prop-2-en-1-yloxy groups. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tris(allyloxy)(vinyl)silane typically involves the reaction of vinyltrichlorosilane with allyl alcohol under controlled conditions. The reaction proceeds as follows:
Vinyltrichlorosilane+3Allyl alcohol→this compound+3HCl
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction conditions such as temperature, pressure, and catalyst concentration are meticulously controlled to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
tris(allyloxy)(vinyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The prop-2-en-1-yloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Ethyl[tris(prop-2-en-1-yloxy)]silane.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
tris(allyloxy)(vinyl)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of advanced materials such as coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of tris(allyloxy)(vinyl)silane involves its ability to form strong covalent bonds with various substrates. The ethenyl group can undergo polymerization reactions, while the prop-2-en-1-yloxy groups provide flexibility and reactivity. These properties make it an effective cross-linking agent in polymer chemistry and material science.
Comparison with Similar Compounds
Similar Compounds
Vinyltriisopropenoxysilane: Similar structure but with isopropenoxy groups instead of prop-2-en-1-yloxy groups.
Tri(allyloxy)vinylsilane: Contains allyloxy groups instead of prop-2-en-1-yloxy groups.
Uniqueness
tris(allyloxy)(vinyl)silane is unique due to its specific combination of ethenyl and prop-2-en-1-yloxy groups, which confer distinct reactivity and versatility in various chemical reactions and applications.
Properties
CAS No. |
17988-31-7 |
|---|---|
Molecular Formula |
C11H18O3Si |
Molecular Weight |
226.34 g/mol |
IUPAC Name |
ethenyl-tris(prop-2-enoxy)silane |
InChI |
InChI=1S/C11H18O3Si/c1-5-9-12-15(8-4,13-10-6-2)14-11-7-3/h5-8H,1-4,9-11H2 |
InChI Key |
QGBISTZTHSLEDF-UHFFFAOYSA-N |
SMILES |
C=CCO[Si](C=C)(OCC=C)OCC=C |
Canonical SMILES |
C=CCO[Si](C=C)(OCC=C)OCC=C |
Key on ui other cas no. |
17988-31-7 |
Pictograms |
Irritant |
Synonyms |
TRIALLYLOXYVINYLSILANE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


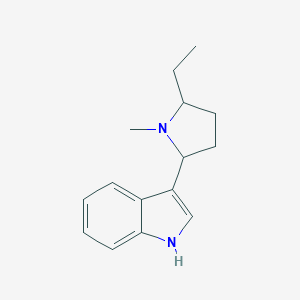
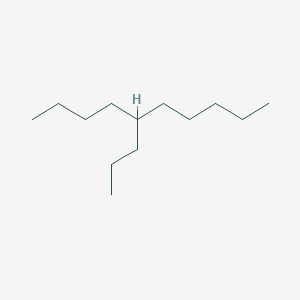
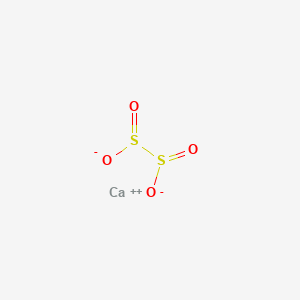


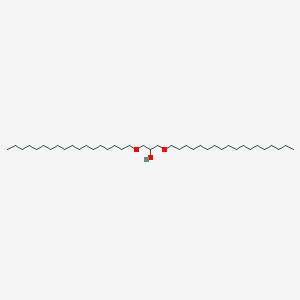
![[1-(4-phenylphenoxy)-3-prop-2-ynoxypropan-2-yl] carbamate](/img/structure/B95257.png)
